molecular formula C9H7ClO2 B167705 3-Chlorocinnamic acid CAS No. 1866-38-2

3-Chlorocinnamic acid

Cat. No.: B167705
CAS No.: 1866-38-2
M. Wt: 182.6 g/mol
InChI Key: FFKGOJWPSXRALK-SNAWJCMRSA-N
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Description

3-Chlorocinnamic acid is an organic compound with the molecular formula C9H7ClO2. It is a derivative of cinnamic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its crystalline structure and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic anhydrides in the presence of bases such as sodium or potassium salts . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of aromatic aldehydes with malonic acid in the presence of a base .

Industrial Production Methods: On an industrial scale, this compound is often produced using the Heck reaction. This method involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst . The reaction conditions typically include high temperatures and the use of solvents such as dimethylformamide or toluene.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorocinnamic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chlorocinnamic acid is unique due to the position of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGOJWPSXRALK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901054
Record name NoName_105
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Molecular Weight

182.60 g/mol
Source PubChem
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CAS No.

14473-90-6, 1866-38-2
Record name (2E)-3-(3-Chlorophenyl)-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-chlorophenyl)-
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Record name (E)-m-Chlorocinnamic acid
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Record name 1866-38-2
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Record name 2-Propenoic acid, 3-(3-chlorophenyl)-
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Record name (E)-m-chlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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